(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate, also known as tert-butyl phenyl carbonate, is an organic compound with the molecular formula C11H14O3. It is a colorless to pale yellow liquid with a strong aromatic odor. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry .
Vorbereitungsmethoden
(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate is typically synthesized through the esterification reaction between phenol and tert-butyl chloroformate. The reaction is usually catalyzed by a base such as pyridine or triethylamine. The reaction conditions involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial production methods often involve the use of continuous flow microreactor systems, which provide better control over reaction conditions and improve the efficiency and yield of the product . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Analyse Chemischer Reaktionen
(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, tert-butylphenyl carbonate can hydrolyze to produce phenol and tert-butyl alcohol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate has several scientific research applications:
Medicine: While direct medical applications are limited, its derivatives and related compounds are used in the synthesis of pharmaceuticals.
Industry: It serves as a solvent, plasticizer, and diffusion control agent in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butylphenyl carbonate involves its ability to act as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group protects amines during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate can be compared with other similar compounds such as:
Di-tert-butyl dicarbonate: Used for Boc protection of amines but has a different reactivity profile.
Phenyl tert-butyl carbonate: Similar structure but different applications and reactivity.
Ethyl phenyl carbonate: Used in different industrial applications and has different physical properties.
This compound is unique due to its specific reactivity and applications in organic synthesis, particularly in the protection of amines.
Eigenschaften
Molekularformel |
C11H13O3- |
---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
(2-tert-butylphenyl) carbonate |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3,(H,12,13)/p-1 |
InChI-Schlüssel |
JUEKBXKQPQXEMC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.